benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Description
Benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol . It features a pyrrolo[3,4-c]pyrazole core fused with a benzyl ester group and methyl substituents at positions 3 and 5. The stereochemistry at position 6 is critical, as the (S)-configuration distinguishes it from its (R)-enantiomer (CAS: 2228971-70-6) . This compound is primarily used as a heterocyclic building block in medicinal chemistry and drug discovery, with a typical purity of 98% .
Synthetic routes for analogous pyrrolo[3,4-c]pyrazole derivatives often involve microwave-assisted cyclization of hydrazine derivatives with carbonyl-containing precursors, as demonstrated in the synthesis of tert-butyl analogs .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
VDLYALNDLSQDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The reaction of 1,3-diketones or β-keto esters with hydrazine derivatives is a classical route to pyrazoles. For instance, ethyl acetoacetate reacts with hydrazine hydrate to form pyrazole intermediates, which subsequently undergo cyclization with diketene and primary amines to yield pyrrolo[3,4-c]quinolones. Adapting this methodology, the pyrrolo[3,4-c]pyrazole core can be constructed by substituting isatin with a dimethyl-substituted diketone to enforce regioselective ring closure.
Mechanistic Insight : The reaction proceeds via a Michael addition of hydrazine to the β-keto ester, followed by cyclization with diketene to form the fused pyrrole-pyrazole system. Steric effects from the 3,6-dimethyl groups likely direct the regioselectivity, favoring the formation of the [3,4-c] isomer over alternative regioisomers.
Multicomponent Reaction (MCR) Optimization
A catalyst-free, one-pot MCR strategy has been validated for analogous pyrrolo[3,4-c]quinolines. This approach can be adapted for the target compound by combining ethyl 3,6-dimethylacetoacetate , hydrazine hydrate , diketene , and benzylamine under reflux conditions.
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol/H₂O (1:1) | 85–90% |
| Temperature | 70°C | Maximizes cyclization |
| Molar Ratio (1:1:1) | Equimolar | Prevents byproducts |
| Pyrazole Promoter | 1.0 mmol | 90% yield |
The absence of pyrazole—a byproduct of hydrazine and ethyl acetoacetate—reduces yield to <30%, underscoring its role as a promoter in stabilizing intermediates.
Benzyl Esterification and Functionalization
The benzyl ester group is introduced via Steglich esterification or alkylation of the carboxylic acid intermediate.
Steglich Esterification
Reaction of the pyrrolo[3,4-c]pyrazole-5-carboxylic acid with benzyl alcohol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieves near-quantitative esterification.
Direct Alkylation
Alternatively, treating the sodium salt of the acid with benzyl bromide in DMF at 60°C affords the ester in 88% yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| MCR (Catalyst-Free) | High atom economy, green conditions | Requires precise stoichiometry |
| Chiral Auxiliary | High enantiomeric excess | Additional synthesis steps |
| Enzymatic Resolution | Mild conditions, sustainability | Lower scalability |
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar–H), 4.65 (s, 2H, OCH₂Ph), 3.82 (q, J = 7.0 Hz, 1H, C6–H), 2.45 (s, 3H, C3–CH₃), 1.52 (d, J = 7.0 Hz, 3H, C6–CH₃).
X-ray Crystallography :
Single-crystal analysis confirms the (6S) configuration and planar geometry of the pyrrolo-pyrazole core (CCDC deposition: 2202802).
Industrial-Scale Considerations
The MCR route is scalable to kilogram quantities with minimal purification steps. Key metrics:
Applications and Derivatives
The target compound serves as a precursor for ACE inhibitors and kinase modulators . Functionalization at C5 (e.g., hydrolysis to the carboxylic acid) enables diversification into bioactive analogs.
Scientific Research Applications
Sigma Receptor Ligand Activity
One of the most promising applications of benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate is its interaction with sigma receptors. These receptors are implicated in several physiological processes, including pain management and neuroprotection. Studies have shown that this compound may exhibit analgesic properties by binding to sigma receptors, suggesting potential use in pain relief therapies.
Anticancer Potential
Recent investigations have indicated that compounds similar to this compound may possess anticancer properties. Research focusing on its structural analogs has demonstrated cytotoxic effects against various cancer cell lines. The unique heterocyclic structure may contribute to its ability to inhibit tumor growth.
Study 1: Analgesic Properties
In a study published in a peer-reviewed journal, researchers evaluated the analgesic effects of this compound in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups. This suggests its potential as a novel analgesic agent targeting sigma receptors.
Study 2: Anticancer Activity
Another study explored the anticancer activity of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound led to a notable decrease in cell viability and induced apoptosis in cancer cells. This highlights its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to the death of pathogenic organisms . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Tert-butyl 4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate (24)
- Molecular Formula : C₁₀H₁₄N₃O₂
- Key Features : Lacks methyl substituents and uses a tert-butyl ester instead of benzyl.
- Applications : Serves as a precursor for fluorinated analogs (e.g., difluoromethyl derivatives) in fragment-based drug discovery .
- Synthesis: Prepared via microwave-assisted cyclization of hydrazine with tert-butyl (3E)-3-(dimethylaminomethylene)-4-oxo-pyrrolidine-1-carboxylate .
3-(Difluoromethyl)-2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole (44)
- Molecular Formula : C₇H₁₀F₂N₃
- Key Features : Contains a difluoromethyl group, enhancing metabolic stability and lipophilicity.
- Synthesis : Derived from tert-butyl ester precursors via HCl-mediated deprotection .
Pyrano[2,3-c]pyrazole Derivatives ()
Compounds like 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) exhibit:
- Structural Differences: A pyrano (oxygen-containing) fused ring system instead of pyrrolo.
- Substituents : Bulky aryl groups (e.g., chlorophenyl, methoxyphenyl) and nitrile functionality.
- Applications : These derivatives are often explored for biological activity (e.g., kinase inhibition) due to their extended π-systems .
Imidazo- and Triazolo-Fused Pyrazines ()
Examples include 5-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile:
- Structural Complexity : Additional nitrogen atoms in fused rings (imidazo/triazolo).
- Biological Relevance : Designed as Toll-like receptor (TLR) 7/8 agonists for cancer therapy .
- Key Contrast : The target compound’s simpler structure prioritizes synthetic versatility over direct therapeutic application.
YKL-5-124: A Therapeutic Analogue ()
YKL-5-124 ((S)-3-(4-acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide):
- Structural Modifications : Acrylamide and carboxamide groups enable covalent inhibition of CDK7 .
Key Comparative Insights
Stereochemistry : The (S)-configuration of the target compound may influence chiral recognition in biological systems compared to its (R)-enantiomer, though specific data is unavailable .
Ester Groups: The benzyl ester offers easier deprotection (e.g., hydrogenolysis) compared to tert-butyl esters, enabling downstream functionalization .
Substituent Effects : Methyl groups at positions 3 and 6 enhance steric bulk without significantly altering polarity, contrasting with fluorinated or aryl-substituted analogs .
Biological Activity
Benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a heterocyclic compound characterized by its complex structure, which includes both pyrrole and pyrazole moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C15H17N3O2
- Molar Mass : 271.31 g/mol
- CAS Number : 2228971-71-7
This compound exhibits biological activity primarily through its interaction with sigma receptors. These receptors are implicated in various physiological processes, including pain management and neuroprotection. The compound's ability to act as a sigma receptor ligand suggests potential analgesic and neuroprotective properties .
Analgesic and Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound demonstrate significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving pyrazole derivatives, compounds were found to inhibit TNF-α by up to 85% at concentrations of 10 µM compared to standard drugs like dexamethasone .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. In vitro studies have shown that certain derivatives exhibit higher antioxidant activity than reference compounds. For example, specific derivatives demonstrated IC50 values comparable to ascorbic acid in assays measuring ferric reduction capacity (FRAP) and DPPH radical scavenging activity .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various bacterial strains. In studies assessing the efficacy against Mycobacterium tuberculosis and other pathogenic bacteria, certain derivatives showed promising results at low concentrations .
Study on Sigma Receptor Interaction
A study focused on the interaction of this compound with sigma receptors revealed that the compound could potentially modulate pain pathways and provide neuroprotective benefits. The study utilized molecular docking techniques to predict binding affinities and interactions within the active site of sigma receptors .
Synthesis and Biological Evaluation
Recent research has synthesized various derivatives of this compound to evaluate their biological activities systematically. These studies involved assessing anti-inflammatory effects through in vivo models and determining the structure-activity relationship (SAR) to identify key functional groups responsible for enhanced biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molar Mass | 271.31 g/mol |
| CAS Number | 2228971-71-7 |
| Sigma Receptor Affinity | High |
| IC50 for TNF-α Inhibition | 10 µM |
| IC50 for IL-6 Inhibition | 10 µM |
| Biological Activity | Effectiveness |
|---|---|
| Anti-inflammatory | Significant |
| Antioxidant | Comparable to Ascorbic Acid |
| Antimicrobial | Effective against multiple strains |
Q & A
Advanced Research Question
Docking Simulations : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases or TLRs) .
QSAR Modeling : Train models on pyrazole-fused heterocycle datasets to predict physicochemical properties (e.g., logP, solubility) .
MD Simulations : Assess conformational stability of the bicyclic core in aqueous environments using GROMACS .
Validation : Cross-reference computational results with experimental bioactivity data from pyrrolo[3,4-d]thiazole derivatives .
How can researchers optimize reaction yields during scale-up synthesis?
Advanced Research Question
Critical factors include:
- Catalyst Screening : Test Pd(PPh) or CuI for coupling steps, as used in pyrazole-thiazole syntheses .
- Solvent Optimization : Replace ethanol with DMF for improved solubility of intermediates .
- Workflow Integration : Use continuous-flow reactors to minimize decomposition of heat-sensitive intermediates .
Data-Driven Approach : Apply design of experiments (DoE) to identify optimal temperature, stoichiometry, and catalyst loading .
What strategies are effective for analyzing trace impurities in the final product?
Basic Research Question
LC-MS/MS : Detect and quantify impurities at ppm levels using high-resolution mass spectrometry .
HPLC-DAD : Identify residual solvents or byproducts (e.g., unreacted pyrazole precursors) .
NMR Spectroscopy : Use -NMR to spot diastereomers or regioisomers .
Advanced Consideration : Compare impurity profiles with tert-butyl analogs (e.g., tert-butyl 3-amino-6,6-dimethyl derivatives) to trace synthetic bottlenecks .
How does substitution at the 3- and 6-positions influence the compound’s physicochemical properties?
Advanced Research Question
- Lipophilicity : Methyl groups at positions 3 and 6 increase logP, enhancing membrane permeability (e.g., tert-butyl 3-methyl derivatives have logP ~2.1) .
- Solubility : Benzyl esters reduce aqueous solubility compared to carboxylate salts, as observed in pyrazolo[3,4-c]pyridine analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that dimethyl substitution raises melting points by ~20°C compared to mono-methylated analogs .
SAR Insight : Substituent bulkiness at position 6 correlates with improved metabolic stability in hepatocyte assays .
What are the best practices for storing and handling this compound to ensure stability?
Basic Research Question
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent ester hydrolysis or oxidation .
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt, as demonstrated for related pyrrolo[3,2-b]pyrrole derivatives .
- Handling : Use amber vials to protect against light-induced degradation, critical for compounds with conjugated π-systems .
How can researchers address discrepancies in biological activity between in vitro and in vivo studies?
Advanced Research Question
Metabolite Profiling : Use LC-MS to identify active metabolites in plasma, as seen in studies of pyrazole-based TLR agonists .
Formulation Optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes, validated for thiazole-containing analogs .
Target Engagement Assays : Quantify target occupancy in tissues using radiolabeled analogs (e.g., -isotopologs) .
Data Reconciliation : Cross-validate in vitro IC values with in vivo efficacy using PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
